4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
This compound (CAS: 1448122-59-5, C₂₀H₂₂N₄O₄S₂, molecular weight: 446.54 g/mol) features a morpholine-4-sulfonyl group attached to a benzene ring and a sulfonamide linkage to a 1-(thiophen-2-yl)ethyl substituent ().
Properties
CAS No. |
606133-16-8 |
|---|---|
Molecular Formula |
C16H20N2O5S3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O5S3/c1-13(16-3-2-12-24-16)17-25(19,20)14-4-6-15(7-5-14)26(21,22)18-8-10-23-11-9-18/h2-7,12-13,17H,8-11H2,1H3 |
InChI Key |
LVJNSJVKVSUAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the sulfonation of benzene derivatives followed by the introduction of the morpholine and thiophene groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide groups may produce corresponding amines.
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, while the morpholine and thiophene rings can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Heterocyclic Moieties
- Morpholine vs. Morpholine also enhances aqueous solubility, critical for oral bioavailability .
- Thiophene vs. Thiazole/Thiadiazole : The thiophene group in the target compound is a common pharmacophore in antiproliferative agents (e.g., ’s IC₅₀ = 9.39–10.25 μM). Replacing thiophene with thiazole (as in ) increases polarity but may reduce membrane permeability .
Substituent Effects
- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ () exhibit higher lipophilicity (logP ↑), improving blood-brain barrier penetration but risking increased toxicity. The target compound lacks CF₃, suggesting a safer profile .
- Sulfonamide Linkage : The sulfonamide group in the target compound and analogs () enables hydrogen bonding with biological targets (e.g., kinases or enzymes), a feature critical for anticancer activity .
Metabolic Pathways
- CYP3A4 Metabolism : Thiophene-containing opioids like beta-hydroxythiofentanyl () are metabolized by CYP3A4, generating inactive metabolites. If the target compound follows a similar pathway, drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) are likely .
Pharmacological Potential
While direct data on the target compound are lacking, its structural analogs suggest:
- Anticancer Activity: Thiophene-sulfonamide derivatives () show potent inhibition of breast cancer cells. The morpholine group may further enhance solubility for intravenous administration .
- Antimicrobial Applications : Sulfonamides are historically linked to antibacterial activity (e.g., ’s oxadiazole derivatives). The thiophene group could broaden activity to fungal or protozoal targets .
Biological Activity
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activities. Its structure consists of a morpholine moiety, a thiophene group, and a sulfonamide functional group, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical formula:
- Molecular Formula : C16H20N2O5S3
- CAS Number : Not specified
Structural Features
| Feature | Description |
|---|---|
| Morpholine Group | Contributes to solubility and biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Sulfonamide Functionality | Imparts antibacterial properties |
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has shown potential against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus species.
- Mechanism of Action : The compound inhibits bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 15.625 to 62.5 μM against Staphylococcus aureus.
- The bactericidal effect was confirmed through time-kill assays, indicating rapid bacterial cell death upon exposure to the compound.
-
Biofilm Inhibition :
- The compound showed promising results in inhibiting biofilm formation in Staphylococcus aureus, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL.
- This suggests its potential use in treating infections associated with biofilm-forming bacteria.
-
Mechanistic Insights :
- Docking studies revealed that the compound interacts with bacterial enzymes involved in cell wall synthesis, thereby disrupting essential cellular functions.
Comparative Activity Table
| Compound Name | MIC (μM) | Target Bacteria | Mechanism of Action |
|---|---|---|---|
| 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide | 15.625 - 62.5 | Staphylococcus aureus | Inhibition of folate synthesis |
| Other Sulfonamides | Varies | Various Gram-positive | Similar inhibition mechanisms |
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antibiotic Development : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.
- Biofilm Treatment : Its ability to disrupt biofilm formation could be crucial in treating chronic infections related to medical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
